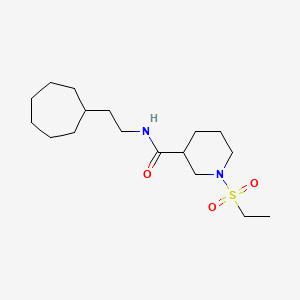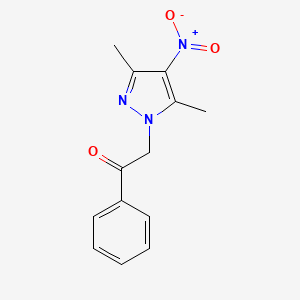![molecular formula C22H34N4O3 B5562576 3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562576.png)
3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemically and pharmacologically significant molecules characterized by their spirocyclic and azaspiro structures. These compounds are known for their complexity and diversity in chemical reactions, physical and chemical properties, and potential applications in medicinal chemistry due to their unique structural features.
Synthesis Analysis
Spirocyclic compounds are synthesized through various methods, including intermolecular Ugi reactions, multi-step pathways, and palladium-catalyzed aminocarbonylation. For example, Amirani Poor et al. (2018) developed a synthesis method for N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides using an intermolecular Ugi reaction of gabapentin with glyoxal and cyclohexyl isocyanide under mild conditions, yielding good to excellent yields (Amirani Poor et al., 2018).
Molecular Structure Analysis
The structural characterization of spirocyclic compounds often involves a combination of spectroscopic methods, including FT-IR, NMR (both ^1H and ^13C), and X-ray crystallography. These techniques provide detailed insights into the molecular architecture, confirming the presence of characteristic spiro and azaspiro frameworks, and help in understanding the electron distribution and intramolecular interactions within these molecules.
Chemical Reactions and Properties
Spirocyclic and azaspiro compounds participate in a variety of chemical reactions, influenced by their functional groups and structural conformation. They exhibit reactivity towards nucleophilic addition, cyclization, and photocycloaddition reactions. These reactions are crucial for further functionalization and derivatization of spirocyclic compounds, expanding their chemical diversity and potential applications.
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. The presence of multiple rings and heteroatoms affects these properties significantly, influencing their behavior in different solvents and under various conditions.
Chemical Properties Analysis
Spirocyclic and azaspiro compounds exhibit a range of chemical properties, including acidity/basicity of the functional groups, stability under different conditions, and their propensity to undergo specific reactions. These properties are essential for determining their reactivity patterns and potential as intermediates in organic synthesis or as active pharmaceutical ingredients.
For a comprehensive understanding and further details on the synthesis, structural analysis, and properties of spirocyclic and azaspiro compounds, the following references are recommended:
Scientific Research Applications
Anticancer and Antidiabetic Applications
Compounds with structural similarities to "3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one" have been explored for their therapeutic potential. For instance, the development of spirothiazolidines and related analogs has shown significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain compounds demonstrated higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, indicating potential antidiabetic applications (Flefel et al., 2019).
Synthesis and Biological Activity
Research has also focused on the synthesis of biologically active compounds using structures similar to "3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one". For example, the intermolecular Ugi reaction involving gabapentin, glyoxal, and cyclohexyl isocyanide or aromatic aldehyde and tert-butyl isocyanide has been developed to produce novel classes of compounds with potential biological activities, highlighting the versatility of these structures in synthesizing bioactive molecules (Amirani Poor et al., 2018).
Nematicidal Activity
The synthesis of spiro compounds, such as 2‐(1H‐Benzo[d]imidazol‐2‐ylmethyl)‐4‐aryl‐1‐thia‐4‐azaspiro[4.5]decan‐3‐one, has revealed nematicidal activity, offering a new avenue for agricultural applications. These findings demonstrate the utility of such spirocyclic compounds in developing new nematicides (Srinivas et al., 2008).
Material Science and Medicinal Chemistry
In the realm of material science and medicinal chemistry, the structural complexity and functional versatility of spiro compounds akin to "3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one" are being leveraged. Their synthesis and application are being explored to develop materials with unique properties and molecules with therapeutic potential, underscoring the broad applicability of these structures in scientific research (Conde et al., 2015).
properties
IUPAC Name |
3-[3-[cyclohexyl(methyl)amino]propyl]-8-(1H-pyrrole-2-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-24(18-7-3-2-4-8-18)13-6-14-26-17-22(29-21(26)28)10-15-25(16-11-22)20(27)19-9-5-12-23-19/h5,9,12,18,23H,2-4,6-8,10-11,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVWGPBJXCEKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CC2(CCN(CC2)C(=O)C3=CC=CN3)OC1=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-[(4aR*,7aS*)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562493.png)
![4-[3-(2-methoxyphenoxy)azetidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5562498.png)
![4-[({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B5562503.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5562504.png)
![N,N-diallyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5562505.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine](/img/structure/B5562519.png)
![3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5562530.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5562538.png)




![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)
